molecular formula C13H16BrNO B130940 (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole CAS No. 154701-60-7

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole

Cat. No.: B130940
CAS No.: 154701-60-7
M. Wt: 282.18 g/mol
InChI Key: NJQJYOLYDOCZGX-LLVKDONJSA-N
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Description

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. This compound is characterized by the presence of a bromophenyl group and a tert-butyl group attached to the oxazole ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

    Addition of the tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using a tert-butyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and dihydrooxazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butyl group can enhance the compound’s hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole: The enantiomer of the compound with the opposite stereochemistry.

    2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrothiazole: A similar compound with a thiazole ring instead of an oxazole ring.

    2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydroimidazole: A similar compound with an imidazole ring.

Uniqueness

(S)-2-(2-Bromophenyl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to its specific stereochemistry and the presence of both bromophenyl and tert-butyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it valuable in various scientific research applications.

Properties

IUPAC Name

(4S)-2-(2-bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-13(2,3)11-8-16-12(15-11)9-6-4-5-7-10(9)14/h4-7,11H,8H2,1-3H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQJYOLYDOCZGX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446965
Record name (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154701-60-7
Record name (4S)-2-(2-Bromophenyl)-4-tert-butyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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